molecular formula C14H11FO2 B14345053 Phenyl 3-fluoro-4-methylbenzoate CAS No. 105826-30-0

Phenyl 3-fluoro-4-methylbenzoate

Cat. No.: B14345053
CAS No.: 105826-30-0
M. Wt: 230.23 g/mol
InChI Key: RRIPANAMRRWHLM-UHFFFAOYSA-N
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Description

Phenyl 3-fluoro-4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a phenyl group attached to a 3-fluoro-4-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-fluoro-4-methylbenzoate typically involves the esterification of 3-fluoro-4-methylbenzoic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed:

    Oxidation: 3-fluoro-4-methylbenzoic acid or 3-fluoro-4-methylbenzaldehyde.

    Reduction: 3-fluoro-4-methylbenzyl alcohol.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

Phenyl 3-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of Phenyl 3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules, enhancing its effectiveness in certain applications.

Comparison with Similar Compounds

Phenyl 3-fluoro-4-methylbenzoate can be compared with other similar compounds such as:

    Phenyl benzoate: Lacks the fluorine and methyl substituents, resulting in different chemical properties and reactivity.

    Phenyl 4-methylbenzoate:

    Phenyl 3-fluorobenzoate: Lacks the methyl group, which can influence its physical and chemical properties.

The presence of both the fluorine and methyl groups in this compound makes it unique, providing distinct reactivity and potential for specific applications in various fields.

Properties

CAS No.

105826-30-0

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

phenyl 3-fluoro-4-methylbenzoate

InChI

InChI=1S/C14H11FO2/c1-10-7-8-11(9-13(10)15)14(16)17-12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

RRIPANAMRRWHLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)F

Origin of Product

United States

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